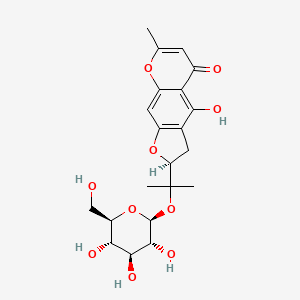
visamminol-3'-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of visamminol-3’-O-glucoside involves the glycosylation of visamminol with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is visamminol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods
The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Visamminol-3’-O-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Visamminol-3’-O-glucoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Mechanism of Action
The mechanism of action of visamminol-3’-O-glucoside involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is believed to interfere with cellular processes in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Khellin: Another chromone glycoside with similar biological activities.
Visnagin: A related compound with muscle relaxant properties.
Flavonoids: A broader class of compounds with similar glycosidic structures and biological activities
Uniqueness
Visamminol-3’-O-glucoside is unique due to its specific glycosidic structure and its origin from Saposhnikovia divaricata. Its weak cytotoxicity against cancer cells sets it apart from other glycosides, making it a valuable compound for research .
Biological Activity
Visamminol-3'-O-glucoside is a glycosylated flavonoid compound derived from visamminol, recognized for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
This compound has the molecular formula C₁₉H₂₁O₁₀ and a molecular weight of approximately 405.37 g/mol. The compound features a glucose moiety at the 3' position of the visamminol structure, which enhances its solubility and biological activity. It is soluble in organic solvents like chloroform and dimethyl sulfoxide, making it suitable for various research applications.
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound shows an IC50 value of 93.91 µM against PC-3 prostate cancer cells, indicating moderate cytotoxicity. In contrast, it has minimal effects on SK-OV-3 ovarian cancer and H460 lung cancer cells at concentrations exceeding 100 µM. This suggests a selective action that may be exploited in targeted cancer therapies.
Antioxidant Properties
Flavonoids, including this compound, are known for their antioxidant capabilities. These properties may contribute to their therapeutic potential by mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups in the flavonoid structure facilitates redox reactions, enhancing its ability to scavenge free radicals.
Interaction Studies
Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for elucidating the mechanisms behind its biological effects. For instance, it may influence metabolic pathways by modulating enzyme activities, thereby affecting cellular processes related to growth and apoptosis.
Comparative Analysis with Other Glycosylated Flavonoids
This compound shares structural similarities with other glycosylated flavonoids. Below is a comparative table highlighting some key compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isorhamnetin 3-O-glucoside | Glycosyloxyflavone | Contains a methoxy group enhancing bioactivity |
| Cyanidin 3-O-glucoside | Anthocyanin | Known for strong antioxidant properties |
| Quercetin 3-O-glucoside | Flavonol | Exhibits potent anti-inflammatory effects |
| This compound | Glycosylated flavonoid | Moderate cytotoxicity; unique glycosylation pattern |
This table illustrates the distinctive features of this compound compared to other flavonoids, particularly its moderate cytotoxicity which may influence its pharmacokinetics and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the pharmacokinetics and bioavailability of glycosylated flavonoids similar to this compound. For example, research on kaempferol-3-O-glucoside and quercetin-4'-O-glucoside has provided insights into their absorption and metabolism in vivo, revealing low oral bioavailability but significant therapeutic potential when administered appropriately .
Properties
Molecular Formula |
C21H26O10 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 |
InChI Key |
KHWKLNXMSVVKCH-JJDILSOYSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















